molecular formula C8H13NO B1609824 (R)-2-Hydroxy-2-cyclohexylacetonitrile CAS No. 100007-62-3

(R)-2-Hydroxy-2-cyclohexylacetonitrile

Cat. No.: B1609824
CAS No.: 100007-62-3
M. Wt: 139.19 g/mol
InChI Key: JLNKJTJSIQKWEU-QMMMGPOBSA-N
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Description

(R)-2-Hydroxy-2-cyclohexylacetonitrile is a chiral nitrile derivative characterized by a cyclohexyl group and a hydroxyl group attached to the same carbon atom. Its enantiomeric specificity (R-configuration) makes it valuable in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, where stereochemistry influences biological activity. The compound’s structure (C₈H₁₃NO) includes a polar nitrile group and a hydrophobic cyclohexyl moiety, contributing to its unique solubility and reactivity profiles.

Properties

CAS No.

100007-62-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(2R)-2-cyclohexyl-2-hydroxyacetonitrile

InChI

InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2/t8-/m0/s1

InChI Key

JLNKJTJSIQKWEU-QMMMGPOBSA-N

SMILES

C1CCC(CC1)C(C#N)O

Isomeric SMILES

C1CCC(CC1)[C@H](C#N)O

Canonical SMILES

C1CCC(CC1)C(C#N)O

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features

The table below highlights key structural differences and similarities between (R)-2-Hydroxy-2-cyclohexylacetonitrile and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₈H₁₃NO 139.20 Chiral center (R-configuration), cyclohexyl, nitrile
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile C₁₄H₁₆N₂O₂ 244.29 Dual hydroxyl groups (cyclohexyl and phenyl), nitrile
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C₁₀H₈N₂O₂ 188.18 Indolinone core, nitrile, ketone functionality
Key Observations:
  • Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound enhances lipophilicity compared to the phenyl or indolinone groups in analogs, influencing membrane permeability in biochemical contexts .
  • Functional Groups: The presence of additional hydroxyl or ketone groups in analogs modifies reactivity. For example, the indolinone derivative’s ketone group enables participation in Schiff base formation, unlike the target compound .

Physicochemical Properties

Property This compound 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Solubility Moderate in polar aprotic solvents Low in water; soluble in DMSO High in DMF, DMSO
Melting Point Not reported Not reported 210–215°C (decomposes)
Hazards Likely Category 2 skin/eye irritant H302 (oral toxicity), H315 (skin irritation) Not classified; research-grade purity
Discussion:
  • Solubility: The indolinone analog’s higher solubility in dimethylformamide (DMF) correlates with its planar aromatic structure, facilitating π-π interactions. In contrast, the cyclohexyl group in the target compound reduces polarity, favoring solubility in chloroform or dichloromethane.
  • Hazards : Structural similarities suggest the target compound may share hazards with its phenyl-substituted analog, such as skin/eye irritation (Category 2) .

Crystallographic and Computational Insights

The SHELX software suite is widely employed for crystallographic refinement of small molecules, including nitrile derivatives.

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